N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(3-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative featuring a 3-fluorophenyl group and a 4-methylpiperidin-1-yl substituent on the pyrimidine ring. This compound is structurally characterized by its acetamide linker, which bridges the fluorinated aromatic system and the substituted pyrimidine core.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-6-8-24(9-7-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-5-3-4-15(20)11-16/h3-5,10-11,13H,6-9,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXZOXXCFYOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=CC=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H23FN4O2 |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 1226444-08-1 |
This compound acts primarily as an enzyme inhibitor. It is believed to interact with specific molecular targets, modulating their activity and influencing various biochemical pathways. The precise molecular targets and pathways are still under investigation.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines.
- Antimicrobial Properties : Some studies have reported its effectiveness against specific bacterial strains, indicating potential use as an antimicrobial agent.
Case Studies and Research Findings
- Anticancer Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines such as A549 and HeLa. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
- Antimicrobial Activity : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent.
- Neuropharmacological Effects : Research has indicated that this compound may influence neurotransmitter systems, particularly through modulation of GABAergic pathways, which could have implications for treating neurological disorders.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Anticancer | Apoptosis induction |
| Compound B | Antimicrobial | Cell wall synthesis inhibition |
| N-(3-fluorophenyl)-2-{...} | Anticancer, Antimicrobial | Enzyme inhibition |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analog data in .
Key Observations
Fluorine Positional Effects :
- The 3-fluorophenyl group in the target compound contrasts with the 2-fluorophenyl analog (). Fluorine’s position can influence electronic effects (e.g., dipole moments) and steric interactions with target proteins. For instance, 3-fluorophenyl may allow better π-stacking in binding pockets compared to 2-substituted isomers .
In contrast, the 3-methylpiperidin-1-yl variant () introduces conformational flexibility, which might reduce binding affinity but improve solubility .
Aromatic Ring Modifications: Replacement of fluorine with chlorine (e.g., ) increases molecular weight and hydrophobicity, which could improve membrane permeability but reduce aqueous solubility.
Scaffold Diversity :
- Compounds like N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide () replace the pyrimidine core with naphthalene, drastically altering electronic properties and binding modes. Such modifications highlight the acetamide linker’s versatility in connecting diverse pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
